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Abstract
Discoidin, CUB, and LCCL Domain-Containing Protein 2 (DCBLD2), also known as Endothelial

and Smooth muscle cell-derived Neuropilin-Like Protein (ESDN) or CLCP1, is a type I

transmembrane protein that has emerged as a critical regulator of cell migration and invasion.

Primarily recognized for its pro-oncogenic functions in a variety of cancers, emerging evidence

also points towards a potential tumor-suppressive role in specific contexts, highlighting a

complex and dichotomous functionality. This technical guide provides an in-depth exploration of

the molecular mechanisms and signaling pathways governed by DCBLD2 in cell motility and

invasion, presents quantitative data from key studies, and offers detailed experimental

protocols for its investigation. Furthermore, this guide includes visualizations of key signaling

pathways and experimental workflows to facilitate a comprehensive understanding of

DCBLD2's role in cancer progression and its potential as a therapeutic target.

Introduction
DCBLD2 is a transmembrane protein characterized by the presence of a discoidin domain, a

CUB domain, and an LCCL domain.[1] Its expression is frequently dysregulated in various

malignancies, including lung, colorectal, pancreatic, and glioblastoma, where it is often

associated with poor prognosis, increased tumor aggressiveness, and metastasis.[2][3][4]

DCBLD2 functions as a scaffold protein, interacting with several receptor tyrosine kinases
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(RTKs) and modulating downstream signaling cascades that are pivotal for cell migration and

invasion.[5] While the predominant body of research points to DCBLD2 as a promoter of

cancer progression, some studies have reported a tumor-suppressive role, particularly in

gastric cancer, where its expression is silenced via epigenetic mechanisms.[6] This guide will

delve into both facets of DCBLD2's function to provide a balanced and comprehensive

overview.

Pro-Oncogenic Role of DCBLD2 in Cell Migration
and Invasion
In numerous cancer types, elevated DCBLD2 expression is a key driver of cell migration and

invasion. This is achieved through its integration into and modulation of several critical

signaling pathways.

Activation of Epithelial-Mesenchymal Transition (EMT)
A primary mechanism through which DCBLD2 promotes metastasis is by inducing EMT, a

cellular program that allows epithelial cells to acquire mesenchymal characteristics, including

increased motility and invasiveness.[7] Pan-cancer analyses have revealed a significant

positive correlation between DCBLD2 expression and the activation of EMT signaling in 31

different tumor types.[2][8] In lung adenocarcinoma and colorectal cancer, DCBLD2 has been

shown to mediate tumor metastasis by stimulating EMT.[2][9] This is further supported by

findings in glioblastoma, where knockdown of DCBLD2 inhibited cell migration and invasion by

upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers such

as vimentin, snail, slug, and twist.[4]

Modulation of Key Signaling Pathways
DCBLD2's influence on cell migration and invasion is further mediated by its crosstalk with

several oncogenic signaling pathways:

Wnt/β-catenin Pathway: In lung adenocarcinoma, DCBLD2 promotes EMT and metastasis

by stabilizing β-catenin. It achieves this by phosphorylating and inactivating GSK3β, a key

component of the β-catenin destruction complex. This leads to the nuclear translocation of β-

catenin and the subsequent activation of EMT-related transcription factors.[10][11]
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PI3K-Akt and Ras/MAPK Signaling: As a scaffold protein, DCBLD2 interacts with and

modulates the activity of several RTKs, including EGFR, VEGFR, PDGFR, and INSR.[2][5]

This interaction can lead to the activation of downstream pathways such as PI3K-Akt and

Ras/MAPK, which are central to cell proliferation, survival, and migration.[8][12] In

glioblastoma and head and neck cancer, phosphorylated DCBLD2 recruits TRAF6, an E3

ubiquitin ligase, which in turn activates AKT.[1]

Focal Adhesion Pathway: In colorectal cancer, DCBLD2 has been shown to interact with

Integrin Beta 1 (ITGB1), a key component of the focal adhesion pathway. This interaction is

believed to promote cell migration and invasion.[13][14]

Role in Chemotherapy-Induced Metastasis
Paradoxically, some chemotherapeutic agents like cisplatin have been shown to promote tumor

metastasis. Studies in lung adenocarcinoma have implicated DCBLD2 as a key mediator of this

process. Cisplatin treatment enhances DCBLD2 expression through the phosphorylation of

ERK and subsequent AP-1-driven transcription.[10][11] This upregulation of DCBLD2 then

drives EMT and cell motility, contributing to chemotherapy-induced metastasis.[10][11]

Tumor-Suppressive Role of DCBLD2
In contrast to its well-documented oncogenic functions, a study in gastric cancer has revealed

a tumor-suppressive role for DCBLD2.[6] In this context, the DCBLD2 gene is frequently

silenced by epigenetic mechanisms, specifically through promoter hypermethylation.[6]

Overexpression of DCBLD2 in gastric cancer cell lines was found to inhibit both anchorage-

dependent and independent cell growth, as well as significantly reduce cell invasion through a

collagen matrix.[6] This suggests that the functional role of DCBLD2 may be highly context-

dependent, varying with the specific cancer type and the underlying molecular landscape.

Quantitative Data on DCBLD2's Role in Cell
Migration and Invasion
The following tables summarize quantitative data from various studies, illustrating the impact of

DCBLD2 on cell migration and invasion.

Table 1: Effect of DCBLD2 Overexpression on Cell Migration and Invasion
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Cancer Type Cell Line Assay Result Reference

Lung

Adenocarcinoma
A549, Pc9

Transwell

Migration

Significant

increase in

migrated cells

[10]

Lung

Adenocarcinoma
A549

Orthotopic

Xenograft

Significantly

increased

number of

metastatic foci

[10]

Glioblastoma U87, U251
Transwell

Invasion

Significant

increase in

invaded cells

[4]

Table 2: Effect of DCBLD2 Knockdown on Cell Migration and Invasion

Cancer Type Cell Line Assay Result Reference

Colorectal

Cancer

HCT116, CACO-

2
Scratch Assay

Inhibition of cell

migration
[13]

Colorectal

Cancer

HCT116, CACO-

2

Transwell

Invasion

Inhibition of cell

invasion
[13]

Glioblastoma U87, U251

Transwell

Migration &

Invasion

Notable

reduction in

migrated and

invaded cells

[4]

Gastric Cancer SNU-601
3D Collagen

Invasion

Decreased

invasiveness of

cells

[6]

Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role

of DCBLD2 in cell migration and invasion.
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Transwell Migration and Invasion Assay
This assay is used to quantify the migratory and invasive potential of cells in vitro.

Materials:

Transwell inserts (e.g., 8 µm pore size)

24-well plates

Matrigel (for invasion assay)

Cell culture medium (serum-free and serum-containing)

Cells with modulated DCBLD2 expression (overexpression or knockdown) and control cells

Cotton swabs

Methanol or paraformaldehyde for fixation

Crystal violet staining solution

Microscope

Protocol:

For Invasion Assay: Thaw Matrigel on ice overnight. Dilute Matrigel with serum-free medium

(e.g., 1:3 ratio) and coat the top of the Transwell inserts. Incubate at 37°C for at least 4 hours

to allow the gel to solidify.

Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the

cells in serum-free medium for 12-24 hours.

Cell Seeding: Trypsinize and resuspend the cells in serum-free medium at a concentration of

1 x 10^5 cells/mL. Add 100-200 µL of the cell suspension to the upper chamber of the

Transwell inserts.

Chemoattractant: In the lower chamber of the 24-well plate, add 500-600 µL of medium

containing a chemoattractant, typically 10-20% fetal bovine serum (FBS).
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Incubation: Incubate the plate at 37°C in a CO2 incubator for 12-48 hours, depending on the

cell type's migratory/invasive capacity.

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the

upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top

surface of the membrane.

Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing

the inserts in methanol or 4% paraformaldehyde for 10-20 minutes. Stain the cells with 0.1%

crystal violet solution for 15-30 minutes.

Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the

inserts to air dry.

Quantification: Count the number of migrated/invaded cells in several random fields of view

under a microscope. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10%

acetic acid) and the absorbance can be measured with a plate reader.

Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.

Materials:

6-well or 12-well plates

Cells with modulated DCBLD2 expression and control cells

200 µL pipette tip or a specialized scratch tool

Microscope with a camera

Image analysis software (e.g., ImageJ)

Protocol:

Cell Seeding: Seed cells in 6-well or 12-well plates and grow them to form a confluent

monolayer.
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Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound"

in the cell monolayer.

Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells.

Incubation: Add fresh low-serum medium to the wells to minimize cell proliferation while

allowing for migration.

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12,

or 24 hours) using a microscope.

Analysis: Measure the width of the scratch at different time points using image analysis

software. The rate of wound closure is a measure of cell migration.

Visualizing DCBLD2 Signaling Pathways and
Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and

experimental workflows related to DCBLD2.
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Caption: DCBLD2-mediated EMT signaling pathway induced by cisplatin.
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Caption: DCBLD2 interaction with RTKs and downstream signaling.
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Caption: Workflow for Transwell migration and invasion assay.
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Conclusion
DCBLD2 plays a multifaceted and often contradictory role in cancer progression. The

preponderance of evidence highlights its function as a pro-oncogenic driver of cell migration

and invasion through the activation of EMT and modulation of key signaling pathways,

including Wnt/β-catenin and PI3K-Akt. Its upregulation in numerous cancers and association

with poor prognosis underscore its potential as a therapeutic target. However, the discovery of

its tumor-suppressive function in gastric cancer, mediated by epigenetic silencing, introduces a

layer of complexity that warrants further investigation. This dichotomous nature suggests that

the therapeutic targeting of DCBLD2 will require a nuanced, context-dependent approach.

Future research should focus on elucidating the precise molecular switches that determine

DCBLD2's function in different cellular environments. A deeper understanding of these

mechanisms will be crucial for the development of effective anti-cancer strategies targeting this

enigmatic protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in
Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

2. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic
biomarker - PMC [pmc.ncbi.nlm.nih.gov]

3. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in
Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

4. Transmembrane protein DCBLD2 is correlated with poor prognosis and affects phenotype
by regulating epithelial-mesenchymal transition in human glioblastoma cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. aacrjournals.org [aacrjournals.org]

7. mednexus.org [mednexus.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15616150?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8003509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8003509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9403722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9403722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8021715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8021715/
https://pubmed.ncbi.nlm.nih.gov/33788813/
https://pubmed.ncbi.nlm.nih.gov/33788813/
https://pubmed.ncbi.nlm.nih.gov/33788813/
https://www.researchgate.net/publication/332265716_The_DCBLD_receptor_family_emerging_signaling_roles_in_development_homeostasis_and_disease
https://aacrjournals.org/mcr/article/6/2/222/233944/Epigenetic-Down-Regulation-and-Suppressive-Role-of
https://mednexus.org/doi/10.1016/j.cpt.2024.01.001
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and
prognostic biomarker [frontiersin.org]

9. researchgate.net [researchgate.net]

10. mdpi.com [mdpi.com]

11. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in
Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

12. DCBLD2 deletion increases hyperglycemia and induces vascular remodeling by
inhibiting insulin receptor recycling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

13. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and
Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

14. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and
Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]

To cite this document: BenchChem. [The Dichotomous Role of DCBLD2 in Cell Migration
and Invasion: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616150#role-of-dcbld2-in-cell-migration-and-
invasion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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